molecular formula C13H8F2O B1395704 3-(2,3-Difluorophenyl)benzaldehyde CAS No. 848652-17-5

3-(2,3-Difluorophenyl)benzaldehyde

Cat. No.: B1395704
CAS No.: 848652-17-5
M. Wt: 218.2 g/mol
InChI Key: BINUQEOWJQKEDT-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol. Its structure consists of a benzaldehyde core substituted at the 3-position with a 2,3-difluorophenyl group. The fluorine atoms impart electron-withdrawing effects, influencing the compound’s electronic distribution, reactivity, and physicochemical properties.

Properties

IUPAC Name

3-(2,3-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINUQEOWJQKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698686
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848652-17-5
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)benzaldehyde typically involves the reaction of 2,3-difluorobenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,3-difluorobenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.

Major Products Formed

    Oxidation: 3-(2,3-Difluorophenyl)benzoic acid.

    Reduction: 3-(2,3-Difluorophenyl)benzyl alcohol.

    Substitution: 3-(2,3-Difluorophenyl)benzylamine or 3-(2,3-Difluorophenyl)phenol.

Scientific Research Applications

Chemical Properties and Structure

3-(2,3-Difluorophenyl)benzaldehyde is characterized by its benzaldehyde functional group attached to a difluorophenyl moiety. The presence of fluorine atoms enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C13H9F2OC_{13}H_{9}F_{2}O.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of different functional groups, which can lead to the formation of more complex molecules.

  • Case Study: Synthesis of Amino-Substituted Benzaldehydes
    A method for producing amino-substituted benzaldehydes involves the reaction of this compound with amines under specific conditions. This process has been shown to yield high amounts of desired products with significant purity levels, making it an efficient route for synthesizing pharmaceutical intermediates .

Agrochemical Development

In agrochemistry, this compound is utilized as an intermediate for developing herbicides and pesticides. Its fluorinated structure contributes to enhanced biological activity and stability against degradation.

  • Case Study: Herbicide Formulation
    Research has indicated that derivatives of this compound exhibit potent herbicidal activity. These compounds have been tested in various agricultural settings, demonstrating effective control over weed species while minimizing harm to crops .

Pharmaceutical Applications

The compound is also recognized for its potential applications in drug development. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties.

  • Case Study: Anticancer Agents
    Studies have shown that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Positional Isomers: 4-(2,3-Difluorophenyl)benzaldehyde

  • Structure : The difluorophenyl group is attached at the 4-position of the benzaldehyde ring instead of the 3-position.
  • Reactivity: Para-substitution directs electrophilic reactions to specific positions, whereas meta-substitution creates a distinct electronic environment.
  • Applications : Both isomers are intermediates in synthesizing fluorinated pharmaceuticals, but their biological activities may differ due to steric and electronic effects .

Halogen-Substituted Analogs: 4-(3-Chloro-2-fluorophenyl)benzaldehyde

  • Structure : Features a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl group.
  • Key Differences: Electronegativity and Size: Chlorine is larger and more electronegative than fluorine, increasing lipophilicity and altering binding affinities in biological systems.
  • Synthetic Utility : Chlorine’s leaving-group capability makes this analog more reactive in nucleophilic substitutions compared to difluoro derivatives .

Hydroxyl-Substituted Analogs: 4-Hydroxybenzaldehyde and 2,3-Dihydroxybenzaldehyde

  • 4-Hydroxybenzaldehyde :

    • Structure : A hydroxyl group at the 4-position of benzaldehyde.
    • Properties : The hydroxyl group enhances water solubility via hydrogen bonding, contrasting with the lipophilicity of fluorinated analogs.
    • Biological Activity : Found in natural sources (e.g., petroleum plant extracts), it exhibits antioxidant properties but lacks the metabolic stability conferred by fluorine .
  • 2,3-Dihydroxybenzaldehyde :

    • Structure : Two hydroxyl groups at the 2- and 3-positions.
    • Applications : Used in chelation chemistry and as a precursor to catechol derivatives. The dihydroxy structure enables metal coordination, a feature absent in fluorinated benzaldehydes .

Anti-Inflammatory Benzaldehydes: (S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde

  • Structure : A complex derivative with a dihydroxy-butyl chain and hydroxyl group on the benzaldehyde ring.
  • Mechanism: Inhibits MAPK/NF-κB pathways, reducing inflammatory markers (e.g., NO, IL-6) in RAW264.7 cells .

Fluorinated Derivatives: 3,5-Difluoro-2-hydroxybenzaldehyde

  • Structure : Fluorine atoms at the 3- and 5-positions, with a hydroxyl group at the 2-position.
  • Properties : Combines fluorine’s electron-withdrawing effects with hydroxyl’s polarity, enabling dual reactivity in electrophilic and hydrogen-bonding interactions.
  • Applications : Serves as a medical intermediate, highlighting the versatility of fluorinated benzaldehydes in drug synthesis .

Data Table: Key Properties of Selected Benzaldehydes

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-(2,3-Difluorophenyl)benzaldehyde 3-(2,3-difluorophenyl) 218.2 High lipophilicity, synthetic intermediate
4-(2,3-Difluorophenyl)benzaldehyde 4-(2,3-difluorophenyl) 218.2 Potential crystallinity advantage
4-(3-Chloro-2-fluorophenyl)benzaldehyde 4-(3-chloro-2-fluorophenyl) 252.7 Enhanced reactivity in substitutions
4-Hydroxybenzaldehyde 4-hydroxy 122.1 Natural antioxidant, water-soluble
3,5-Difluoro-2-hydroxybenzaldehyde 2-hydroxy, 3,5-difluoro 172.1 Medical intermediate, dual reactivity

Biological Activity

3-(2,3-Difluorophenyl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by various studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds, including those with fluorine substitutions, exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activity of similar compounds against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus12.5
3-FluorobenzaldehydeE. coli25
4-FluorobenzaldehydePseudomonas aeruginosa15

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is crucial for reducing inflammation and pain. Preliminary results showed that compounds with similar structures inhibited COX enzymes effectively .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound19.4531.40
Aspirin6.741.10
Celecoxib0.250.05

Antitumor Activity

The antitumor effects of benzaldehyde derivatives have been documented in various studies. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. A notable study demonstrated that certain derivatives could promote cell cycle arrest and apoptosis in pancreatic cancer cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of chalcone derivatives, it was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells. The mechanism involved mitochondrial depolarization and activation of caspase pathways.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMIA PaCa-215Apoptosis induction
Chalcone derivativeHeLa12Cell cycle arrest
Chalcone derivativeA54918Mitochondrial disruption

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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